
(Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19BrN6O5 and its molecular weight is 467.28. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on similar bromophenol and purine derivatives indicates a focus on synthesizing new compounds with potential biological activities. For instance, bromophenols coupled with nucleoside bases derived from the red alga Rhodomela confervoides have been isolated, indicating the natural occurrence of such compounds and their potential as lead structures for drug development (Ma et al., 2007). Similarly, synthetic pathways for creating novel nitrogen heterocycles and other purine derivatives have been explored for their antidepressant properties and as structural blocks for further synthesis (Khaliullin et al., 2018).
Biological Activities and Applications
The research into compounds with bromophenol, hydrazinyl, and purine moieties often targets the discovery of novel pharmaceuticals with diverse biological activities. For example, new zinc phthalocyanine compounds substituted with benzylideneamino groups have shown promising singlet oxygen quantum yields, indicating their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020). This suggests that compounds with similar structural features could be investigated for their therapeutic applications, including their role in treating neurodegenerative diseases or as antimicrobial agents.
Antioxidant Properties
Compounds containing bromophenol groups, as seen in derivatives from Rhodomela confervoides, demonstrate potent radical scavenging activities. Such properties suggest their utility as natural antioxidants, which can be applied in food preservation, cosmetic formulations, or in pharmaceuticals to mitigate oxidative stress-related diseases (Li et al., 2012).
Methodological Advancements
The synthesis of these complex molecules often involves novel methodological approaches that can be of significant interest for the development of new synthetic routes in medicinal chemistry. For instance, the use of thietanyl protection in purine synthesis offers a new strategy for constructing molecules with potential pharmacological activities, demonstrating the versatility and innovation in synthetic organic chemistry (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O5/c1-23-14-12(15(26)21-17(23)27)24(4-5-28-2)16(20-14)22-19-8-9-6-10(18)13(25)11(7-9)29-3/h6-8,25H,4-5H2,1-3H3,(H,20,22)(H,21,26,27)/b19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXRCIZOTYRZNO-UWVJOHFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC(=C(C(=C3)Br)O)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

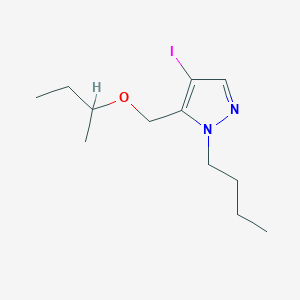
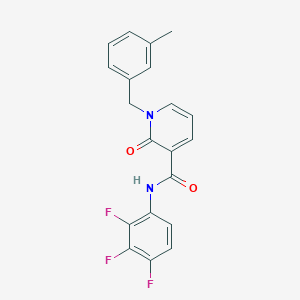
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)

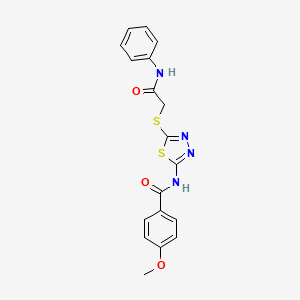
![2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2443618.png)
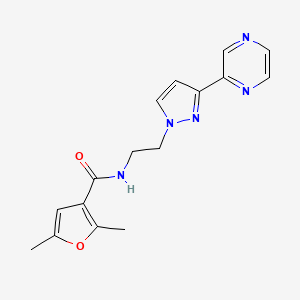
![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)
![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)
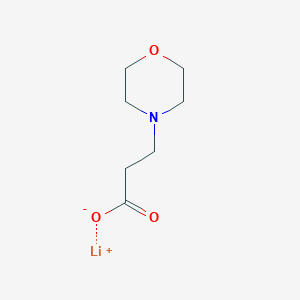
![2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2443625.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)
![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)
